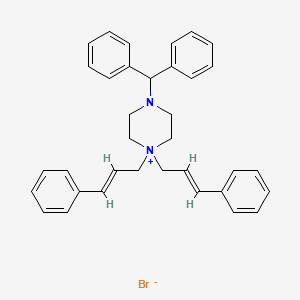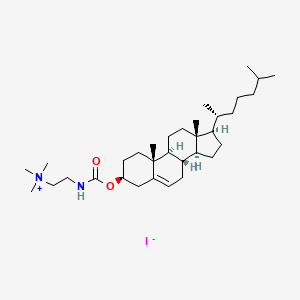
Cholesteryl N-(trimethylammonioethyl)carbamate Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesteryl N-(trimethylammonioethyl)carbamate iodide is a cationic cholesterol derivative. This compound is known for its applications in gene delivery systems, lipid-based nanoparticles, and membrane biology. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl N-(trimethylammonioethyl)carbamate iodide typically involves the reaction of cholesteryl chloroformate with N-(trimethylammonioethyl)amine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may involve multiple steps, including filtration, centrifugation, and drying .
Análisis De Reacciones Químicas
Types of Reactions
Cholesteryl N-(trimethylammonioethyl)carbamate iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quaternary ammonium salt .
Aplicaciones Científicas De Investigación
Cholesteryl N-(trimethylammonioethyl)carbamate iodide has a wide range of scientific research applications, including:
Gene Delivery Systems: The compound is used in the formulation of liposomes and other lipid-based nanoparticles for gene delivery.
Membrane Biology: The compound is used to study membrane dynamics and interactions due to its ability to integrate into lipid bilayers.
Nanoparticle Formulation: It is used in the preparation of lipid-based nanoparticles for drug delivery and other biomedical applications.
Mecanismo De Acción
The mechanism of action of cholesteryl N-(trimethylammonioethyl)carbamate iodide involves its integration into lipid bilayers, where it can interact with membrane proteins and other components. The cationic nature of the compound allows it to form electrostatic interactions with negatively charged molecules, facilitating the delivery of genetic material or drugs into cells .
Comparación Con Compuestos Similares
Similar Compounds
Cholesteryl N-(trimethylammonioethyl)carbamate chloride: This compound is similar in structure but contains a chloride ion instead of an iodide ion.
Cholesteryl 3β-N-(dimethylaminoethyl)carbamate hydrochloride: Another cationic cholesterol derivative used in similar applications.
Uniqueness
Cholesteryl N-(trimethylammonioethyl)carbamate iodide is unique due to its iodide ion, which can influence its solubility and reactivity compared to its chloride counterpart. This can affect its efficiency in gene delivery and other applications .
Propiedades
Fórmula molecular |
C33H59IN2O2 |
|---|---|
Peso molecular |
642.7 g/mol |
Nombre IUPAC |
2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C33H58N2O2.HI/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-21-35(6,7)8)16-18-32(25,4)30(27)17-19-33(28,29)5;/h12,23-24,26-30H,9-11,13-22H2,1-8H3;1H/t24-,26+,27+,28-,29+,30+,32+,33-;/m1./s1 |
Clave InChI |
QGTPKFJLEHBKPF-SLJWVUDPSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCC[N+](C)(C)C)C)C.[I-] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


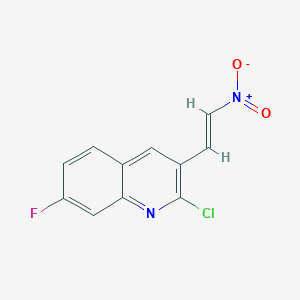

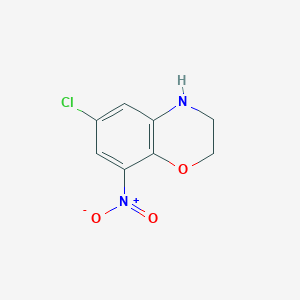
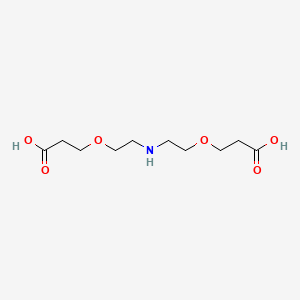
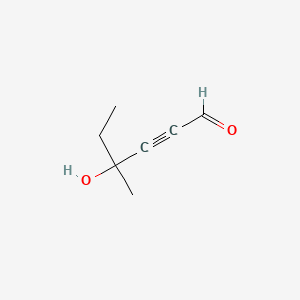
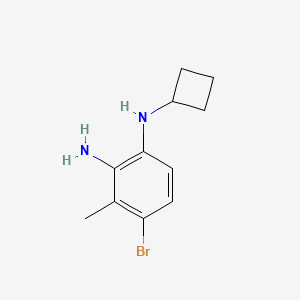
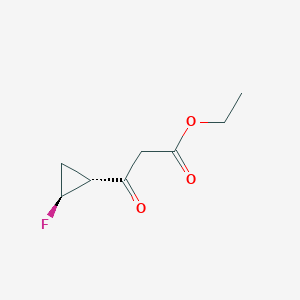
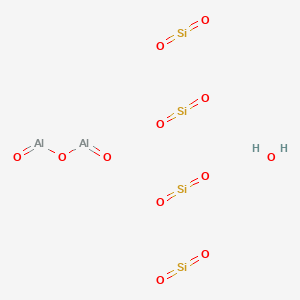

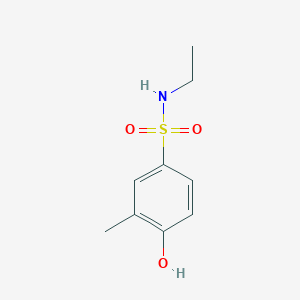
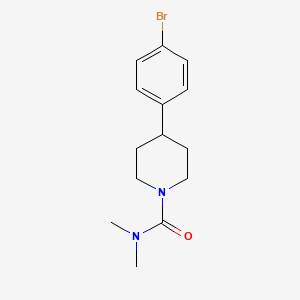
![(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate](/img/structure/B13726871.png)
![4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13726886.png)
